

# A Comparative Guide: Clivarin Versus Unfractionated Heparin in Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Clivarin** (reviparin), a low-molecular-weight heparin (LMWH), and unfractionated heparin (UFH) in various experimental thrombosis models. The information presented herein is supported by experimental data to aid in the evaluation and selection of these anticoagulants for research and development purposes.

### **Mechanism of Action: A Tale of Two Heparins**

Both **Clivarin** and unfractionated heparin exert their anticoagulant effects by potentiating the activity of antithrombin (AT), a natural inhibitor of several coagulation proteases. However, their differing molecular weights lead to distinct mechanisms of action and pharmacological profiles.

Unfractionated Heparin (UFH): UFH is a heterogeneous mixture of polysaccharide chains with a wide range of molecular weights (mean, 15,000 Da). To inactivate thrombin (Factor IIa), UFH must form a ternary complex by binding to both antithrombin and thrombin simultaneously. This requires a heparin chain of at least 18 saccharide units. UFH's long chains are also effective at potentiating the inhibition of Factor Xa. This results in a roughly equal inhibition of Factor Xa and Factor IIa, with an anti-Xa to anti-IIa activity ratio of approximately 1:1.[1]

**Clivarin** (Reviparin): As a low-molecular-weight heparin, **Clivarin** consists of shorter polysaccharide chains (mean molecular weight of 3900 Da).[2][3] These shorter chains are highly effective at binding to antithrombin and catalyzing the inhibition of Factor Xa. However,



most of the chains are too short to efficiently bridge antithrombin and thrombin. This leads to a much more potent and selective inhibition of Factor Xa compared to thrombin. **Clivarin** is characterized by an anti-Factor Xa to anti-Factor IIa ratio of ≥3.6.[2][3]





Click to download full resolution via product page

Caption: Mechanisms of UFH and Clivarin.

## Performance in Thrombosis Models: Quantitative Data

The following tables summarize the comparative performance of **Clivarin** and unfractionated heparin in various preclinical and clinical thrombosis models.

Table 1: Efficacy in Deep Vein Thrombosis (DVT) Models



| Model Type                                           | Species/Po<br>pulation                       | Key<br>Parameter                                 | Clivarin<br>(Reviparin)<br>Result             | Unfractiona<br>ted Heparin<br>(UFH)<br>Result | Citation(s) |
|------------------------------------------------------|----------------------------------------------|--------------------------------------------------|-----------------------------------------------|-----------------------------------------------|-------------|
| Clinical Trial:<br>DVT<br>Treatment                  | Patients with acute DVT                      | Thrombus<br>Regression<br>(Day 21)               | 53.4% (twice<br>daily), 53.5%<br>(once daily) | 40.2%                                         | [4],[5],[6] |
| Clinical Trial:<br>General<br>Surgery<br>Prophylaxis | Patients<br>undergoing<br>general<br>surgery | Incidence of<br>DVT and<br>Pulmonary<br>Embolism | 4.7%                                          | 4.3% (Difference not significant)             | [3]         |

Table 2: Performance in Arterial Thrombosis Models

| Model Type                                  | Species/Po<br>pulation | Key<br>Parameter                        | Clivarin<br>(Reviparin)<br>Result (200<br>U/kg/hour)         | Unfractiona<br>ted Heparin<br>(UFH)<br>Result (200<br>U/kg/hour)         | Citation(s) |
|---------------------------------------------|------------------------|-----------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------|-------------|
| Ex Vivo Porcine Model: Deep Arterial Injury | Porcine                | Fibrinogen Deposition (High Shear)      | $252 \pm 80$ molecules x $10^{12}$ /cm <sup>2</sup>          | 624 ± 70<br>molecules x<br>10 <sup>12</sup> /cm <sup>2</sup><br>(p<0.05) | [7]         |
| Ex Vivo Porcine Model: Deep Arterial Injury | Porcine                | Fibrinogen<br>Deposition<br>(Low Shear) | 130 ± 15<br>molecules x<br>10 <sup>12</sup> /cm <sup>2</sup> | 192 ± 40<br>molecules x<br>10 <sup>12</sup> /cm <sup>2</sup><br>(p<0.05) | [7]         |

Table 3: Safety Profile - Bleeding Complications



| Model Type                                           | Species/Po<br>pulation                       | Key<br>Parameter                                                | Clivarin<br>(Reviparin)<br>Result         | Unfractiona<br>ted Heparin<br>(UFH)<br>Result | Citation(s) |
|------------------------------------------------------|----------------------------------------------|-----------------------------------------------------------------|-------------------------------------------|-----------------------------------------------|-------------|
| Clinical Trial:<br>General<br>Surgery<br>Prophylaxis | Patients<br>undergoing<br>general<br>surgery | Post- operative Bleeding Complication s (incl. wound hematomas) | Less frequent<br>(p < 0.01)               | More<br>frequent                              | [8]         |
| Meta-<br>analysis: DVT<br>Treatment                  | Patients with acute DVT                      | Major<br>Bleeding<br>Complication<br>s                          | Odds Ratio:<br>0.57 (CI, 0.33<br>to 0.99) | -                                             | [9]         |
| Meta-<br>analysis: DVT<br>Treatment                  | Patients with acute DVT                      | Major<br>Hemorrhage                                             | Odds Ratio:<br>0.59 (CI:<br>0.35, 0.98)   | -                                             | [10]        |

#### **Experimental Protocols**

Detailed methodologies for key experiments cited are provided below.

#### **Porcine Ex Vivo Model of Deep Arterial Injury**

This model assesses thrombus formation under dynamic conditions, simulating arterial blood flow.

- Objective: To compare the effects of reviparin and unfractionated heparin on fibrinogen and platelet deposition on injured arterial surfaces.
- Methodology:
  - An extracorporeal perfusion chamber is used in a porcine model.
  - The thrombogenic surface consists of porcine tunica media.



- Thrombus formation is assessed by the deposition of porcine 123I-fibrin(ogen) and autologous 111In-platelets.
- The experiment is conducted under both high and low shear rates to mimic different arterial flow conditions.
- Reviparin (200 U/kg/hour) or unfractionated heparin (200 U/kg/hour) is administered, and the deposition of fibrinogen and platelets is quantified.[7]



Click to download full resolution via product page

Caption: Workflow for the porcine ex vivo arterial injury model.

#### **Clinical Trial: Thrombus Regression in DVT Patients**

This clinical study evaluates the efficacy of the anticoagulants in reducing the size of existing thrombi.

- Objective: To compare the effectiveness of reviparin and unfractionated heparin in achieving thrombus regression in patients with acute deep vein thrombosis.
- Methodology:
  - A multicenter, open-label study is conducted with blinded adjudication of endpoints.
  - Patients with acute DVT are randomly assigned to one of three treatment groups:



- Intravenous unfractionated heparin.
- Subcutaneous reviparin twice a day for one week.
- Subcutaneous reviparin once a day for four weeks.
- The primary endpoint is evidence of thrombus regression as assessed by venography on day 21.
- Secondary endpoints include recurrent venous thromboembolism, major bleeding, and death within 90 days.[4]

#### Clinical Trial: DVT Prophylaxis in General Surgery

This study assesses the prophylactic efficacy and safety of the anticoagulants in a high-risk patient population.

- Objective: To evaluate the efficacy and safety of reviparin compared to unfractionated heparin for the prevention of post-operative thromboembolism in patients undergoing general surgery.
- Methodology:
  - A randomized, multicenter, double-blind study is performed.
  - Patients are randomly allocated to receive either:
    - Subcutaneous unfractionated heparin (5,000 U twice a day).
    - Subcutaneous reviparin-sodium (1,750 anti-Xa IU once a day) followed by a placebo injection.
  - Treatment is administered for at least 6 days.
  - Deep vein thrombosis is detected using the 125I-fibrinogen uptake technique, confirmed by phlebography if necessary.
  - Bleeding complications, including wound hematomas and internal bleeding, are recorded.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ccjm.org [ccjm.org]
- 2. Reviparin sodium a new low molecular weight heparin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a low-molecular-weight heparin on thrombus regression and recurrent thromboembolism in patients with deep-vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a low-molecular-weight heparin on thrombus regression and recurrent thromboembolism in patients with deep-vein thrombosis. | Semantic Scholar [semanticscholar.org]
- 6. librarysearch.colby.edu [librarysearch.colby.edu]
- 7. Comparative study of antithrombotic effect of a low molecular weight heparin and unfractionated heparin in an ex vivo model of deep arterial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of Clivarin and other LMWHs in general surgery: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-molecular-weight heparins compared with unfractionated heparin for treatment of acute deep venous thrombosis. A meta-analysis of randomized, controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the efficacy and safety of low molecular weight heparins and unfractionated heparin in the initial treatment of deep venous thrombosis: an updated metaanalysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews -NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: Clivarin Versus Unfractionated Heparin in Thrombosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7824994#clivarin-versus-unfractionated-heparin-in-thrombosis-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com